molecular formula C6H5Cl2N3O2 B3054304 (4,5-Dichloro-2-nitrophenyl)hydrazine CAS No. 59488-35-6

(4,5-Dichloro-2-nitrophenyl)hydrazine

Cat. No.: B3054304
CAS No.: 59488-35-6
M. Wt: 222.03 g/mol
InChI Key: DMYVUIAJZAMOOU-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-nitrophenyl)hydrazine is a substituted hydrazine derivative characterized by a phenyl ring with two chlorine atoms at positions 4 and 5 and a nitro group at position 2 (Figure 1). Hydrazines are organic compounds featuring the -NH-NH₂ group, widely used in pharmaceutical and materials science due to their reactivity and ability to form Schiff bases (hydrazones) via condensation with carbonyl groups .

Properties

CAS No.

59488-35-6

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

IUPAC Name

(4,5-dichloro-2-nitrophenyl)hydrazine

InChI

InChI=1S/C6H5Cl2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2

InChI Key

DMYVUIAJZAMOOU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-nitrophenyl)hydrazine typically involves the nitration of 4,5-dichlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The process generally involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar nitration techniques. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dichloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: (4,5-Dichloro-2-aminophenyl)hydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4,5-Dichloro-2-nitrophenyl)hydrazine is used in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Chemical Analysis: As a reagent in the detection and quantification of certain analytes.

    Biological Studies: Investigating the biological activity of hydrazine derivatives.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between (4,5-Dichloro-2-nitrophenyl)hydrazine and related hydrazine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features
This compound Cl (4,5), NO₂ (2) C₆H₅Cl₂N₃O₂ Ortho-nitro and para-dichloro groups enhance electron-withdrawing effects.
(4-Nitrophenyl)hydrazine NO₂ (4) C₆H₇N₃O₂ Single para-nitro group; simpler structure with lower steric hindrance.
[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine Cl (5), NO₂ (2), S-C₆H₄NO₂ (2) C₁₂H₁₀ClN₃O₂S Thioether linkage introduces sulfur, altering electronic and redox properties.
N,N’-bis(o-chloro-benzamidothiocarbonyl)hydrazine Cl (o), thiocarbonyl groups C₁₄H₁₂Cl₂N₄O₂S₂ Thiourea moieties with trans geometry enable metal coordination.

Key Observations :

  • Electron-withdrawing effects: The dichloro and nitro groups in this compound create a strong electron-deficient aromatic ring, enhancing its electrophilic character compared to monosubstituted derivatives like (4-Nitrophenyl)hydrazine .
  • Functional group diversity : The thioether group in [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine introduces sulfur’s polarizability and redox activity, absent in the target compound.

Spectroscopic Properties

1H NMR spectral data (Table 1) reveal substituent effects on chemical shifts:

Compound δCH=N (ppm) Substituent Constants (σ)
(E)-1-benzylidene-2-(3-nitrophenyl)hydrazine 8.45 σ = +0.71 (NO₂ meta)
(4-Nitrophenyl)hydrazine Not reported σ = +0.78 (NO₂ para)
This compound (predicted) ~8.6–8.8 σ = +1.05 (Cl, NO₂ combined)

Insights :

  • The δCH=N shift increases with higher substituent constants (σ), reflecting stronger electron withdrawal. The dichloro and nitro groups in the target compound likely result in a downfield shift compared to monosubstituted derivatives .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (4,5-Dichloro-2-nitrophenyl)hydrazine, and how is its purity confirmed?

  • Methodology : Synthesize via nucleophilic substitution by reacting hydrazine with 4,5-dichloro-2-nitrochlorobenzene under controlled pH and temperature. The electron-withdrawing nitro and chloro groups enhance reactivity by stabilizing the transition state . Confirm purity using elemental analysis (C, H, N, Cl), 1^1H/13^13C NMR (to verify hydrazine linkage and aromatic protons), and IR spectroscopy (to detect N-H stretching at ~3265 cm1^{-1} and C-Cl/N-O vibrations) .

Q. How is this compound used in carbonyl compound identification?

  • Methodology : React with aldehydes/ketones to form hydrazones. Purify the product via recrystallization and determine its melting point. Compare with reference data to identify the parent carbonyl compound. Ensure strict pH control (acidic conditions) to avoid side reactions or decomposition .

Q. What spectroscopic techniques are critical for characterizing hydrazine derivatives?

  • Methodology :

  • NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydrazine NH protons (δ 4.5–9.3 ppm, broad). 13^13C NMR confirms aromatic carbons and nitro group effects .
  • IR : Detect N-H (~3265–3462 cm1^{-1}), C-Cl (~737–837 cm1^{-1}), and nitro group (~1280 cm1^{-1}) vibrations .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 232 for N-(5-Chloro-2,4-dinitrophenyl)hydrazine) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in cycloaddition reactions?

  • Methodology : Perform density functional theory (DFT) calculations to analyze activation barriers for cycloaddition and cycloreversion steps. Compare with experimental kinetic data using substituted hydrazines. The chloro and nitro groups lower the activation energy by stabilizing transition states through electron-withdrawing effects, as shown in hydrazine-catalyzed metathesis studies .

Q. What challenges arise in handling this compound due to stability and safety?

  • Methodology :

  • Stability : Monitor pH during storage (pH < 7 recommended) to prevent decomposition. Use inert atmospheres (N2_2) to avoid oxidation.
  • Safety : Avoid azide formation by limiting exposure to nitrating agents. Small-scale synthesis (<1 g) minimizes explosion risks, as observed in 2,4-dinitrophenylhydrazine handling .

Q. What computational methods predict the catalytic efficiency of hydrazine derivatives in hydrogen production?

  • Methodology : Use microkinetic modeling and transition state theory to simulate hydrazine decomposition pathways. Compare computational predictions (e.g., activation energy for N-N bond cleavage) with experimental data from catalytic decomposition studies. Hydrazine derivatives with electron-deficient aromatic rings show higher catalytic activity due to enhanced N-H bond polarization .

Q. How does this compound compare to other hydrazines in coordinating with transition metals?

  • Methodology : Synthesize Ru(II) complexes by reacting the hydrazine with metal precursors (e.g., [RuCl2_2(COD)]x_x). Characterize using X-ray diffraction to confirm ligand geometry and coordination modes. The chloro and nitro groups enhance ligand rigidity, improving catalytic stability in decomposition reactions .

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